Geldanamycin

Catalog No.
S547878
CAS No.
30562-34-6
M.F
C29H40N2O9
M. Wt
560.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geldanamycin

CAS Number

30562-34-6

Product Name

Geldanamycin

IUPAC Name

[(4Z,6Z,8R,9R,10Z,12R,13S,14R,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C29H40N2O9

Molecular Weight

560.6 g/mol

InChI

InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,16-9-,18-13-/t15-,17-,22-,23-,24+,26-/m1/s1

InChI Key

QTQAWLPCGQOSGP-WKALPRSISA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

NSC 122750; NSC-122750; NSC122750; U 29135; U-29135; U29135. Geldanamycin.

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@H]([C@H]([C@@H](/C=C(\[C@H]([C@@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)\C)OC)OC(=O)N)/C)C)O)OC

Description

The exact mass of the compound Geldanamycin is 560.27338 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212518. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of organic heterobicyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Geldanamycin is a naturally occurring antibiotic produced by the bacterium Streptomyces hygroscopicus. While it has shown some promise as an anti-cancer agent, its significant toxicity has limited its clinical use. However, geldanamycin has become a valuable tool in scientific research due to its ability to inhibit a protein called heat shock protein 90 (HSP90) [].

Inhibiting Heat Shock Protein 90 (HSP90)

HSP90 is a chaperone protein that plays a critical role in the folding, stability, and function of many other proteins within the cell []. By binding to HSP90, geldanamycin prevents it from properly assisting these other proteins. This can lead to the degradation of the client proteins, as the cell recognizes them as misfolded or dysfunctional [].

Researchers can leverage geldanamycin's HSP90 inhibition to study various cellular processes:

  • Understanding protein folding and function: By observing the effects of geldanamycin on specific client proteins, scientists can gain insights into how HSP90 is involved in their proper folding and function [].
  • Investigating protein-protein interactions: Geldanamycin can disrupt the interaction between HSP90 and its client proteins. This allows researchers to study the role of these interactions in various cellular processes [].
  • Developing new cancer therapies: Some cancer cells are particularly reliant on HSP90 for the survival of certain oncoproteins (cancer-promoting proteins). Geldanamycin's ability to target HSP90 has led to the development of new HSP90 inhibitor drugs for cancer treatment [].

Geldanamycin is a naturally occurring compound classified as a benzoquinone ansamycin, originally isolated from the bacterium Streptomyces hygroscopicus var. geldanus. It possesses a complex structure characterized by an unsaturated moiety linked to a quinone, contributing to its biological activity. Initially identified for its antimicrobial properties, geldanamycin has garnered significant attention for its role as an inhibitor of heat shock protein 90 (Hsp90), a chaperone involved in the proper folding and function of many proteins, particularly those associated with cancer and neurodegenerative diseases .

Geldanamycin's primary mechanism of action revolves around its inhibition of Hsp90. By binding to the ATP/ADP-binding pocket of Hsp90, Geldanamycin disrupts its ability to properly fold and stabilize its client proteins []. These client proteins play critical roles in cancer cell survival, proliferation, and metastasis. When deprived of Hsp90's chaperone function, these client proteins become unstable and are targeted for degradation by the cellular machinery, leading to cancer cell death [].

Geldanamycin is a potent compound and exhibits significant toxicity. Studies have shown it can cause cytotoxicity and methaemoglobinemia (a condition where the blood's ability to carry oxygen is impaired) []. Due to its toxicity, Geldanamycin is not used clinically but has served as a valuable research tool for understanding Hsp90 function and developing new cancer therapies [].

, primarily involving its interaction with various biological molecules. One significant reaction is its non-enzymatic interaction with glutathione, which can lead to the formation of adducts that may impact its bioactivity . Additionally, geldanamycin can be modified through metal-catalyzed coupling reactions, allowing for the synthesis of various derivatives that retain or enhance its inhibitory effects on Hsp90 . The reactivity of geldanamycin with other biomolecules also plays a crucial role in its mechanism of action and therapeutic potential.

Geldanamycin exhibits a broad spectrum of biological activities. Its primary mechanism involves the inhibition of Hsp90, leading to the destabilization and degradation of client oncoproteins that are crucial for tumor growth and survival. This inhibition triggers a heat shock response, enhancing the expression of other heat shock proteins like Hsp70 and Hsp40, which can mitigate cellular stress and prevent protein aggregation . In vitro studies have demonstrated that geldanamycin is effective against various cancer cell lines and has shown promise in treating diseases such as Huntington's disease by reducing protein aggregation associated with neurodegeneration .

The synthesis of geldanamycin and its derivatives can be achieved through various methods:

  • Natural Extraction: Initially isolated from Streptomyces hygroscopicus, extraction methods involve fermentation processes followed by purification techniques such as chromatography.
  • Chemical Synthesis: Modern synthetic approaches include metal-catalyzed coupling reactions (e.g., Stille and Suzuki coupling) to create 19-substituted derivatives that enhance biological activity while maintaining structural integrity .
  • Mutasynthesis: This method involves the use of genetically modified organisms to produce novel analogs with altered properties .

These synthesis techniques allow for the exploration of structural modifications that can improve efficacy against specific targets or reduce toxicity.

Geldanamycin has several applications in biomedical research and clinical settings:

  • Cancer Therapy: As an Hsp90 inhibitor, it is being investigated as a potential treatment for various cancers, including breast cancer and leukemia. Its ability to degrade oncogenic proteins makes it a valuable candidate in targeted cancer therapies.
  • Neurodegenerative Diseases: Research indicates that geldanamycin may help alleviate symptoms associated with conditions like Huntington's disease by activating protective heat shock responses .
  • Antimicrobial Activity: Although primarily studied for its anticancer properties, geldanamycin also exhibits moderate activity against bacteria, fungi, and protozoa, suggesting potential applications in infectious disease treatment .

Studies on geldanamycin's interactions reveal its complex behavior within biological systems:

  • Hsp90 Interaction: Geldanamycin binds to the N-terminal domain of Hsp90, inhibiting its ATPase activity, which is essential for the chaperone's function. This interaction leads to the destabilization of numerous client proteins involved in cancer progression .
  • Glutathione Reaction: The reaction between geldanamycin and glutathione suggests that oxidative stress may influence its efficacy and safety profile in therapeutic contexts .
  • Synergistic Effects: Research indicates that combining geldanamycin with other therapeutic agents may enhance anti-cancer activity through synergistic mechanisms .

Geldanamycin shares structural and functional similarities with several other compounds known for their effects on heat shock proteins or their anticancer properties. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
17-AAGAnsamycin derivativeHsp90 inhibitionLess toxic than geldanamycin
17-DMAGAnsamycin derivativeHsp90 inhibitionImproved solubility
RadicicolNatural productHsp90 inhibitionDifferent binding site on Hsp90
IPI-504Synthetic derivativeHsp90 inhibitionDesigned for improved pharmacokinetics
TanespimycinAnsamycin derivativeHsp90 inhibitionEnhanced potency against resistant tumors

Geldanamycin is unique due to its original isolation from natural sources and its specific interactions with multiple cellular pathways beyond just Hsp90 inhibition. Its diverse biological activities make it a significant subject of study for developing new therapeutic strategies against cancer and neurodegenerative diseases.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

560.27338086 g/mol

Monoisotopic Mass

560.27338086 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z3K3VJ16KU

Pharmacology

Geldanamycin is a benzoquinone antineoplastic antibiotic isolated from the bacterium Streptomyces hygroscopicus. Geldanamycin binds to and inhibits the cytosolic chaperone functions of heat shock protein 90 (HSP90). HSP90 maintains the stability and functional shape of many oncogenic signaling proteins; the inhibition of HSP90 promotes the proteasomal degradation of oncogenic signaling proteins that may be over-expressed or overactive in tumor cells. (NCI04)

MeSH Pharmacological Classification

Cysteine Proteinase Inhibitors

Other CAS

30562-34-6

Wikipedia

Geldanamycin

Dates

Modify: 2023-08-15
1: Gorska M, Popowska U, Sielicka-Dudzin A, Kuban-Jankowska A, Sawczuk W, Knap N, Cicero G, Wozniak F. Geldanamycin and its derivatives as Hsp90 inhibitors. Front Biosci. 2012 Jun 1;17:2269-77. Review. PubMed PMID: 22652777.
2: Fukuyo Y, Hunt CR, Horikoshi N. Geldanamycin and its anti-cancer activities. Cancer Lett. 2010 Apr 1;290(1):24-35. Epub 2009 Oct 21. Review. PubMed PMID: 19850405.
3: Hadden MK, Lubbers DJ, Blagg BS. Geldanamycin, radicicol, and chimeric inhibitors of the Hsp90 N-terminal ATP binding site. Curr Top Med Chem. 2006;6(11):1173-82. Review. PubMed PMID: 16842154.
4: Chiosis G, Caldas Lopes E, Solit D. Heat shock protein-90 inhibitors: a chronicle from geldanamycin to today's agents. Curr Opin Investig Drugs. 2006 Jun;7(6):534-41. Review. PubMed PMID: 16784024.
5: Neckers L. Chaperoning oncogenes: Hsp90 as a target of geldanamycin. Handb Exp Pharmacol. 2006;(172):259-77. Review. PubMed PMID: 16610363.
6: Miyata Y. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents. Curr Pharm Des. 2005;11(9):1131-8. Review. PubMed PMID: 15853661.
7: Sausville EA. Geldanamycin analogs. J Chemother. 2004 Nov;16 Suppl 4:68-9. Review. PubMed PMID: 15688614.
8: Liao ZY, Zhen YS. [Advances in antitumor activity of the hsp90 inhibitor geldanamycin]. Yao Xue Xue Bao. 2001 Sep;36(9):716-20. Review. Chinese. PubMed PMID: 12580116.
9: Blagosklonny MV. Hsp-90-associated oncoproteins: multiple targets of geldanamycin and its analogs. Leukemia. 2002 Apr;16(4):455-62. Review. PubMed PMID: 11960322.
10: Ochel HJ, Eichhorn K, Gademann G. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones. Cell Stress Chaperones. 2001 Apr;6(2):105-12. Review. Erratum in: Cell Stress Chaperones 2001 Jul;6(3):295. PubMed PMID: 11599571; PubMed Central PMCID: PMC434387.

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